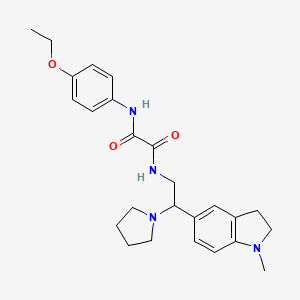

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-carbamoyloxamic acid) backbone. The compound features a 4-ethoxyphenyl group at the N1 position and a substituted ethylamine moiety at the N2 position, where the ethyl chain is branched with a 1-methylindolin-5-yl group and a pyrrolidin-1-yl group. The 4-ethoxyphenyl group likely enhances lipophilicity compared to methoxy or halogenated analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-3-32-21-9-7-20(8-10-21)27-25(31)24(30)26-17-23(29-13-4-5-14-29)18-6-11-22-19(16-18)12-15-28(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLGPINFBBLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive molecular structure characterized by the following components:

- Ethoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Indolinyl Moiety : Known for its role in various biological activities, including anticancer properties.

- Pyrrolidinyl Segment : May influence the compound's interaction with neurotransmitter systems.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : Approximately 303.47 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in the body.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling and providing neuroprotective effects.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through the modulation of specific signaling pathways associated with cell proliferation.

Neuroprotective Effects

The interaction with neurotransmitter receptors suggests potential applications in neuroprotection. By modulating neurotransmitter dynamics, the compound could offer therapeutic benefits in neurodegenerative conditions.

Study 1: Antitumor Activity

A study investigated the effects of similar oxalamide derivatives on cancer cell lines, revealing significant inhibition of cell growth. The study concluded that the structural features of these compounds are crucial for their anticancer activity.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective capabilities of indoline derivatives, demonstrating that these compounds could reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Significant inhibition of cancer cell growth |

| Study 2 | Neuroprotection | Reduction of oxidative stress in neuronal cells |

Comparison with Similar Compounds

Metabolic Stability

- S336 : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative pathways dominate .

- Chlorobenzyl Analog (CAS 922067-23-0): No direct metabolic data, but the chlorine atom may slow oxidation compared to ethoxy/methoxy groups .

- 4-Methoxyphenyl Analog (CAS 922557-45-7) : The piperazine moiety could undergo N-demethylation or ring oxidation, altering bioavailability .

Research Findings and Implications

Structural-Activity Relationships (SAR)

- N1 Substituents : Ethoxy and methoxy groups enhance lipid solubility, while halogens (e.g., chlorine) may improve target binding via hydrophobic or electronic effects.

- Indoline moieties may contribute to π-π stacking or hydrogen bonding .

Regulatory and Industrial Relevance

- Flavoring Agents : S336’s regulatory success underscores the safety of oxalamides with simple aromatic substituents, though complex analogs (e.g., indoline derivatives) require further toxicological evaluation .

- Drug Development : The lack of metabolic data for indoline/pyrrolidine oxalamides highlights a research gap. Preclinical studies should prioritize hepatic microsome assays and receptor profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.